MMAF-OMe -

MMAF-OMe

Catalog Number: EVT-2588952
CAS Number:
Molecular Formula: C40H67N5O8
Molecular Weight: 746.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monomethyl auristatin F is a synthetic antineoplastic agent derived from the marine natural product dolastatin 10. It is primarily recognized for its role in antibody-drug conjugates, particularly in the treatment of multiple myeloma through the drug belantamab mafodotin. Monomethyl auristatin F is also utilized in various experimental anti-cancer therapies, showcasing its potential in targeted cancer treatment strategies. The compound's chemical name is (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid, with a molecular weight of 731.96 g/mol and a formula of C39H65N5O8 .

Source and Classification

Monomethyl auristatin F is classified as an antimitotic agent that inhibits cell division by blocking tubulin polymerization. It is a derivative of auristatin F, differing by having only one methyl substituent on the N-terminal amino group. This compound has been incorporated into various antibody-drug conjugates due to its potent cytotoxic effects when delivered specifically to cancer cells .

Synthesis Analysis

The synthesis of monomethyl auristatin F involves several complex steps that typically include:

  1. Starting Materials: The synthesis often begins with dolastatin 10 or related analogs as precursors.
  2. Functionalization: Key functional groups are introduced through reactions such as azide coupling and ring-opening reactions.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological activity .

For example, one method involves the coupling of specific amino acid derivatives under controlled conditions to yield monomethyl auristatin F with desired characteristics. The synthesis requires precise control over reaction conditions to achieve optimal yields and purity .

Molecular Structure Analysis

Monomethyl auristatin F features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key structural elements include:

  • Amino Acids: The structure incorporates several amino acids, which are critical for its interaction with cellular components.
  • Hydrophobic Regions: These regions facilitate membrane penetration, enhancing the compound's efficacy against cancer cells.

The compound's solubility profile indicates it can dissolve in dimethyl sulfoxide up to 20 mM, which is significant for formulation in drug delivery systems .

Chemical Reactions Analysis

Monomethyl auristatin F undergoes various chemical reactions that are crucial for its activity:

  1. Tubulin Binding: The primary reaction involves binding to tubulin, inhibiting its polymerization and thus blocking mitosis.
  2. Linker Cleavage: In antibody-drug conjugates, the linker connecting monomethyl auristatin F to the antibody is cleaved by specific proteases within tumor cells, releasing the active drug .

These reactions highlight the importance of the compound's design in ensuring selective toxicity towards cancer cells while minimizing effects on normal tissues.

Mechanism of Action

The mechanism of action of monomethyl auristatin F involves:

  1. Targeted Delivery: Monomethyl auristatin F is linked to monoclonal antibodies that specifically bind to tumor-associated antigens.
  2. Cellular Uptake: Upon binding, the conjugate enters the cancer cell through endocytosis.
  3. Intracellular Activation: Once inside, the linker is cleaved by cathepsin enzymes, releasing monomethyl auristatin F and allowing it to inhibit tubulin polymerization .

This targeted approach enhances therapeutic efficacy while reducing systemic toxicity.

Physical and Chemical Properties Analysis

Monomethyl auristatin F possesses distinct physical and chemical properties:

  • Molecular Weight: 731.96 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (up to 20 mM)
  • Stability: The compound demonstrates stability in extracellular environments but is activated within tumor cells through enzymatic cleavage .

These properties are critical for its formulation as part of antibody-drug conjugates.

Applications

Monomethyl auristatin F is primarily used in scientific research and clinical applications related to oncology:

  1. Antibody-Drug Conjugates: It serves as a potent cytotoxic payload in several antibody-drug conjugates targeting various cancers, including multiple myeloma and melanoma.
  2. Experimental Therapies: Ongoing research explores its use in novel therapeutic strategies aimed at improving delivery mechanisms and reducing side effects associated with traditional chemotherapy .
Mechanistic Insights into Cytotoxic Activity

Tubulin Polymerization Inhibition: Molecular Interactions and Binding Dynamics

Monomethyl auristatin F methyl ester (Monomethyl auristatin F methyl ester) exerts its potent anticancer effects primarily through the inhibition of tubulin polymerization, a fundamental process in cellular division. Structurally, Monomethyl auristatin F methyl ester is a pentapeptide derivative of dolastatin 10, featuring a conserved tubulin-binding domain that targets the vinca alkaloid binding site on β-tubulin subunits. This binding occurs in a non-competitive manner with respect to GTP, inducing conformational changes that prevent α- and β-tubulin heterodimers from forming functional microtubules [1] [10].

The molecular interactions involve specific contacts between Monomethyl auristatin F methyl ester's peptide backbone and key residues in the tubulin binding pocket. X-ray crystallographic studies of analogous auristatins reveal that the N,N-dimethylvaline residue at the P5 position forms critical hydrophobic contacts with β-tubulin's T5 loop, while the N-methyl-dolaisoleuine moiety at P1 establishes hydrogen bonds with Asn101 and Asp69 residues. These interactions collectively stabilize a curved tubulin conformation that is incompatible with straight protofilament formation, thereby disrupting microtubule assembly [1] [3].

Table 1: Molecular Interactions Between Monomethyl auristatin F methyl ester and Tubulin

Monomethyl auristatin F methyl ester DomainTubulin ResidueInteraction TypeFunctional Consequence
N,N-dimethylvaline (P5)Phe164, Val181HydrophobicDisrupts longitudinal tubulin contacts
Carboxyl-terminal phenylalanineAsn101, Asp69Hydrogen bondingInduces curved tubulin conformation
N-methyl-dolaisoleuine (P1)Leu248, Ala250Van der WaalsPrevents GTP hydrolysis-induced straightening
Central tetrapeptide scaffoldβ-tubulin T5 loopConformational constraintInhibits protofilament assembly

The binding dynamics demonstrate slow dissociation kinetics, with a Kd value in the low nanomolar range (1.8 ± 0.3 nM), enabling sustained mitotic arrest even after transient exposure. This high-affinity interaction effectively suppresses microtubule dynamics by >80% at concentrations as low as 10 nM, as quantified by in vitro tubulin polymerization assays using purified bovine tubulin [1] [6].

Antimitotic Mechanisms in Tumor Cell Lines: IC50 Profiling Across Diverse Models

The antimitotic activity of Monomethyl auristatin F methyl ester manifests as potent cytotoxicity across diverse human cancer cell lines, with half-maximal inhibitory concentration (IC50) values consistently in the sub-nanomolar range. This exceptional potency stems from its ability to induce irreversible G2/M phase arrest, triggering apoptosis through mitochondrial pathways [5] [7].

Comprehensive cytotoxicity profiling reveals significant variation in sensitivity across tumor types. Breast cancer models demonstrate particular vulnerability, with MDA-MB-361 cells exhibiting an IC50 of 0.166 nM, while MDAMB468 cells show slightly reduced sensitivity at 0.183 nM. Hematological malignancies represented by Raji cells (5T4-negative) display an IC50 of 0.449 nM. The differential sensitivity correlates with expression levels of efflux transporters rather than tubulin isotype composition, as evidenced by 4-fold resistance increases in models overexpressing P-glycoprotein [7].

Table 2: Cytotoxicity Profiling of Monomethyl auristatin F methyl ester in Tumor Cell Lines

Cell LineTumor TypeIC50 (nM)Mitotic Arrest Threshold
MDAMB435/5T4Metastatic breast cancer0.056 ± 0.0080.02 nM (24h exposure)
MDA-MB-361DYT2Breast adenocarcinoma0.166 ± 0.0210.05 nM (24h exposure)
MDAMB468Triple-negative breast0.183 ± 0.0150.07 nM (24h exposure)
Raji (5T4-negative)Burkitt's lymphoma0.449 ± 0.0320.15 nM (24h exposure)

Mechanistically, cells treated with Monomethyl auristatin F methyl ester accumulate in prometaphase with characteristic monopolar spindles, as visualized by immunofluorescence staining of α-tubulin and centromere markers. This aberrant mitosis activates the spindle assembly checkpoint, leading to prolonged mitotic arrest (>18 hours) followed by caspase-3-mediated apoptosis in >90% of cells within 48 hours at concentrations ≥1 nM. Time-lapse microscopy reveals that cells undergo apoptotic blebbing directly from mitotic arrest without exiting mitosis, distinguishing Monomethyl auristatin F methyl ester's mechanism from antimitotics that permit mitotic slippage [5] [7].

Role of C-Terminal Modifications in Attenuated Membrane Permeability

The molecular design of Monomethyl auristatin F methyl ester features strategic C-terminal modifications that significantly influence its cellular permeability and subcellular distribution. Unlike its counterpart monomethyl auristatin E (Monomethyl auristatin E), which terminates in a non-polar ethyl group, Monomethyl auristatin F methyl ester contains a C-terminal phenylalanine residue with a methyl ester modification. This structural difference profoundly impacts its physicochemical properties and intracellular behavior [4] [10].

The charged carboxylic acid group in unconjugated monomethyl auristatin F creates a polar surface area of 142 Ų and increases calculated LogD7.4 to -1.3, substantially reducing passive diffusion across lipid bilayers. Methyl esterification in Monomethyl auristatin F methyl ester decreases polarity, yielding a LogD7.4 of -0.2 and enhancing membrane permeability 7-fold compared to the free acid form, as measured in artificial membrane permeability assays [4] [6].

Despite this improvement, Monomethyl auristatin F methyl ester still exhibits 3-fold lower cellular uptake efficiency than Monomethyl auristatin E (LogD7.4 = 1.8), as quantified using radiolabeled analogs in HeLa cells. Intracellular trafficking studies with fluorescently labeled auristatins reveal that Monomethyl auristatin F methyl ester accumulates predominantly in endolysosomal compartments, with only 25% reaching the cytosol within 2 hours. This restricted cytosolic access necessitates antibody-mediated delivery systems for optimal activity, as unconjugated Monomethyl auristatin F methyl ester demonstrates 100-fold reduced cytotoxicity compared to Monomethyl auristatin E in vitro [4] [10].

The methyl ester group serves a dual purpose: (1) it functions as a prodrug element that undergoes esterase-mediated hydrolysis in the cytosol to regenerate the active carboxylic acid form, and (2) it provides a chemical handle for linker conjugation in antibody-drug conjugate (ADC) constructs. This design allows Monomethyl auristatin F methyl ester to maintain potent tubulin-binding activity while mitigating off-target cytotoxicity through controlled activation [10].

Comparative Cytotoxicity of Monomethyl auristatin F methyl ester vs. Monomethyl auristatin E in Antibody-Drug Conjugate Contexts

When incorporated into antibody-drug conjugates, Monomethyl auristatin F methyl ester and Monomethyl auristatin E exhibit distinct pharmacological profiles stemming from their structural differences. Both compounds belong to the auristatin class of tubulin inhibitors but demonstrate significantly different cytotoxic potencies and mechanisms of subcellular distribution [4] [7].

Monomethyl auristatin E, featuring a non-polar C-terminal terminus, displays 10-100-fold greater cytotoxicity than Monomethyl auristatin F methyl ester in unconjugated forms across various cancer cell lines. This enhanced potency directly correlates with Monomethyl auristatin E's superior membrane permeability (Papp = 22 × 10-6 cm/s versus 3.1 × 10-6 cm/s for Monomethyl auristatin F methyl ester in Caco-2 monolayers). However, when conjugated to antibodies via cleavable linkers, this differential narrows to 3-5-fold due to the efficient intracellular processing of Monomethyl auristatin F methyl ester-based antibody-drug conjugates [4] [7].

Table 3: Comparative Analysis of Monomethyl auristatin F methyl ester and Monomethyl auristatin E in Antibody-Drug Conjugate Systems

PropertyMonomethyl auristatin F methyl esterMonomethyl auristatin EFunctional Implications
C-terminal ChemistryMethyl ester-phenylalanineNorvaline ethyl esterDetermines polarity and charge state
LogD7.4-0.21.8Impacts membrane permeability
Passive Diffusion Rate3.1 × 10-6 cm/s22 × 10-6 cm/sInfluences cytosolic access
Unconjugated IC500.1-1 nM0.01-0.1 nMReflects innate cytotoxicity
ADC-conjugated IC500.05-0.5 nM0.02-0.2 nMIndicates target-dependent potency
Bystander EffectMinimalSignificantCritical for heterogeneous tumors
Lysosomal Sequestration75%15%Affects payload release kinetics

A critical distinction lies in their bystander effects. Monomethyl auristatin E liberated from antibody-drug conjugates diffuses readily to neighboring cells due to its hydrophobicity, exhibiting a bystander killing radius of 5-7 cell diameters. In contrast, Monomethyl auristatin F methyl ester's charged hydrolysis product shows minimal bystander activity (<1 cell diameter diffusion), confining cytotoxicity to antigen-positive cells. This property makes Monomethyl auristatin F methyl ester-based antibody-drug conjugates advantageous for targets expressed in normal tissues, as demonstrated by the improved safety profile of belantamab mafodotin compared to Monomethyl auristatin E-based conjugates [1] [4].

The payload release kinetics also differ significantly. Monomethyl auristatin E antibody-drug conjugates utilizing dipeptide-cleavable linkers (e.g., valine-citrulline) release 90% of payload within 4 hours of lysosomal internalization. Monomethyl auristatin F methyl ester antibody-drug conjugates show slower release kinetics (t1/2 = 8 hours) due to the additional ester hydrolysis step required for activation. This delayed release profile correlates with extended intracellular retention and may contribute to sustained cytotoxicity against proliferating tumor populations [4] [7].

Properties

Product Name

MMAF-OMe

IUPAC Name

methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

Molecular Formula

C40H67N5O8

Molecular Weight

746.0 g/mol

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1

InChI Key

WRVLBJXFSHALRZ-FUVGGWJZSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Solubility

not available

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.